molecular formula C17H16F3N5O2 B6908276 N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B6908276
M. Wt: 379.34 g/mol
InChI Key: AQHGLIMVFBLMHC-UHFFFAOYSA-N
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Description

N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenylpyrazole moiety and a trifluoroethoxy group, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N5O2/c18-17(19,20)12-27-11-16(26)23-15-6-7-21-25(15)10-13-8-22-24(9-13)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHGLIMVFBLMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CN3C(=CC=N3)NC(=O)COCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the phenylpyrazole intermediate, which is then subjected to various chemical transformations to introduce the trifluoroethoxy group and the acetamide functionality. Common reagents used in these reactions include pyrazole derivatives, phenylboronic acids, and trifluoroethanol. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it could inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-phenylpyrazol-4-yl)ethyl]-2-(2,2,2-trifluoroethoxy)acetamide
  • N-[2-(1-phenylpyrazol-4-yl)methyl]-2-(2,2,2-trifluoroethoxy)propionamide

Uniqueness

N-[2-[(1-phenylpyrazol-4-yl)methyl]pyrazol-3-yl]-2-(2,2,2-trifluoroethoxy)acetamide stands out due to its specific structural features, such as the presence of both a phenylpyrazole moiety and a trifluoroethoxy group. These features confer unique chemical and biological properties, making it a valuable compound for various applications.

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